molecular formula C19H21F3N2O B6056295 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B6056295
M. Wt: 350.4 g/mol
InChI Key: RTFQXPHYQASDRR-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine.

    Reduction: Formation of 1-(2-methoxyphenyl)-4-[[4-methylphenyl]methyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the trifluoromethyl group, leading to different pharmacological properties.

    4-(Trifluoromethyl)benzylpiperazine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.

Uniqueness

1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the methoxy and trifluoromethyl groups, which contribute to its distinct chemical and pharmacological properties. These functional groups can influence the compound’s solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-15-6-8-16(9-7-15)19(20,21)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQXPHYQASDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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